Ethyl phenylcyanoacetate
Overview
Description
Ethyl phenylcyanoacetate is a laboratory chemical . It is a clear colorless to light yellow liquid . It has a pleasant, strong, sweet odor reminiscent of honey and a bittersweet flavor .
Synthesis Analysis
This compound can be prepared by heating at the boil phenylacetonitrile and sulfuric acid in an alcohol solution . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can also synthesize highly substituted 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis
The molecular formula of this compound is C11H11NO2 . Its molecular weight is 189.21 . The SMILES string representation is CCOC(=O)C(C#N)c1ccccc1 .Chemical Reactions Analysis
The reaction of this compound proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Physical And Chemical Properties Analysis
This compound has a refractive index of 1.5053 at 20°C . It has a boiling point of 275°C and a density of 1.09 g/mL at 25°C .Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl phenylcyanoacetate has been utilized in the catalytic reaction of bromobenzene with ethyl cyanoacetate anion, demonstrating significant activity in producing cross-coupling products (Tao, Huang, Yao, & Qian, 2002).
- It has been involved in the synthesis of various heterocyclic compounds, such as 6-hydroxypyrimidine and quinolin-2-one derivatives, which are potential candidates for the design of biologically active heterocycles (Solodukhin, Peregudov, Vorontsov, & Chkanikov, 2004).
- The compound has been used in the regioselective synthesis of pyridin-2-one derivatives, showcasing its utility in forming diverse organic compounds (Fefelova, Krasnikov, Dyachenko, & Dyachenko, 2014).
Medicinal Chemistry and Drug Synthesis
- This compound plays a role in the synthesis of pharmaceutical compounds, such as 4-phenyl-2-butanone, which is important in the manufacture of anti-inflammatory medicines (Zhang, 2005).
- It has been used in the preparation of ethyl (4-phenylphenyl)acetate, a precursor in the discovery of nonsteroidal anti-inflammatory drugs for the treatment of arthritis (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).
Analytical Chemistry Applications
- This compound derivatives have been evaluated in spectrophotometric and potentiometric studies, particularly in the determination of lanthanides, highlighting its significance in analytical chemistry (Salem, 1998).
Safety and Hazards
Ethyl phenylcyanoacetate is considered hazardous. It causes skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and store in a well-ventilated place .
Future Directions
Ethyl phenylcyanoacetate has been used in the synthesis of highly substituted tetrahydroquinolines . It is a key structural motif in pharmaceutical agents, therefore, multiple strategies have been proposed for the synthesis of tetrahydroquinoline derivatives . The future research directions include advancing green chemistry practices .
properties
IUPAC Name |
ethyl 2-cyano-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIRJEDGTAKGKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032223 | |
Record name | Ethyl phenylcyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4553-07-5 | |
Record name | Benzeneacetic acid, α-cyano-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4553-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl phenylcyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004553075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl cyanophenylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl phenylcyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl phenylcyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions has Ethyl phenylcyanoacetate been shown to undergo in the presence of palladium catalysts?
A1: this compound has been shown to participate in palladium-catalyzed arylation reactions. [] These reactions involve the formation of a new carbon-carbon bond between the alpha-carbon of this compound and an aryl halide, effectively replacing the acidic hydrogen with an aryl group. [] This reaction is particularly useful in organic synthesis for creating more complex molecules from simpler building blocks. You can find more details about reaction conditions and catalyst systems in the paper by Hartwig et al. []
Q2: Why is this compound a good substrate for these palladium-catalyzed reactions?
A2: The structure of this compound contributes to its reactivity in palladium-catalyzed reactions. The presence of two electron-withdrawing groups (the cyano group and the ester group) adjacent to the methylene group increases the acidity of the alpha-hydrogen. This allows this compound to readily form an enolate, which is a key intermediate in palladium-catalyzed coupling reactions. []
Q3: Besides palladium-catalyzed reactions, what other synthetic applications does this compound have?
A3: this compound can be used as a starting material for synthesizing various pyrazolone derivatives. [] Pyrazolones are heterocyclic compounds with diverse biological activities, making them valuable targets in medicinal chemistry. In a study focusing on pyrazolone synthesis, this compound reacted with phenylhydrazine under specific conditions to yield 2,4-diphenyl-3-amino-5-pyrazolone. [] This highlights the versatility of this compound in building complex structures relevant to pharmaceutical research.
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